molecular formula C25H32N4O2 B6059864 1-[(3-methoxyphenyl)methyl]-N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine

1-[(3-methoxyphenyl)methyl]-N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine

Cat. No.: B6059864
M. Wt: 420.5 g/mol
InChI Key: MHXKVSZEXQDGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-methoxyphenyl)methyl]-N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine is a complex organic compound with a unique structure that includes methoxyphenyl and pyrazolylmethyl groups attached to a piperidin-3-amine backbone

Preparation Methods

The synthesis of 1-[(3-methoxyphenyl)methyl]-N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale synthesis.

Chemical Reactions Analysis

1-[(3-methoxyphenyl)methyl]-N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions. Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups present in the compound.

Scientific Research Applications

1-[(3-methoxyphenyl)methyl]-N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, investigating its effects on various biological pathways.

    Industry: The compound can be utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(3-methoxyphenyl)methyl]-N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.

Comparison with Similar Compounds

1-[(3-methoxyphenyl)methyl]-N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2/c1-30-24-8-3-6-21(15-24)17-28-12-4-7-23(19-28)26-16-20-9-10-25(31-2)22(14-20)18-29-13-5-11-27-29/h3,5-6,8-11,13-15,23,26H,4,7,12,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXKVSZEXQDGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCCN(C2)CC3=CC(=CC=C3)OC)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.